2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine
Description
2,2,2-Trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine is a halogenated organic compound characterized by a piperazine core substituted with two trichlorinated functional groups: a trichloroethanimidoyl moiety at the 4-position and a trichloroethylimine group at the 1-position. The compound’s stability and lipophilicity are influenced by the trichloromethyl groups, which enhance membrane permeability and resistance to metabolic degradation .
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl6N4/c9-7(10,11)5(15)17-1-2-18(4-3-17)6(16)8(12,13)14/h15-16H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZSKOXOLFDTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=N)C(Cl)(Cl)Cl)C(=N)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine typically involves the reaction of trichloroacetimidoyl chloride with piperazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction. The process requires careful temperature control to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the trichloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of trichloroethanone derivatives.
Reduction: Formation of piperazine derivatives with reduced trichloro groups.
Substitution: Formation of various substituted piperazine compounds.
Scientific Research Applications
Neuropharmacological Activity
Piperazine derivatives have been extensively studied for their effects on the central nervous system (CNS). The compound may exhibit properties similar to other piperazine derivatives that have shown promise in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that piperazine compounds can cross the blood-brain barrier (BBB), making them suitable candidates for CNS-targeted therapies .
Case Study: Alzheimer's Disease
- A study identified a novel piperazine derivative that selectively activates TRPC6 channels, which are implicated in synaptic plasticity. This compound demonstrated synaptoprotective effects in models of Alzheimer's disease, suggesting that similar derivatives could be developed for therapeutic use .
- Another investigation synthesized piperazine-based multi-effect drugs that not only reduced amyloid pathology but also preserved cognitive function in preclinical models of Alzheimer's .
Anticancer Properties
Piperazine derivatives have also shown potential as anticancer agents. The compound's structural similarities to other piperazines suggest it may possess cytotoxic properties against various cancer cell lines.
Case Study: Breast Cancer
- Research on substituted piperazine derivatives indicated significant cytotoxic activity against breast cancer cells (MCF7) with varying IC50 values. Compounds with specific substitutions on the piperazine ring exhibited selective toxicity towards cancer cells while being less harmful to normal cells . This selectivity is crucial for developing safer cancer therapeutics.
Detection and Quantification
The development of analytical methods for detecting piperazine derivatives, including the compound of interest, is essential for both clinical and forensic applications. A recent study established a rapid method using liquid chromatography-mass spectrometry (LC-MS) to detect various piperazine derivatives in biological samples such as serum and urine .
Method Validation:
- The method demonstrated high selectivity and sensitivity, with limits of detection (LOD) and quantification (LOQ) suitable for identifying low concentrations of these compounds in biological matrices. This capability is vital for monitoring drug use and potential abuse in clinical settings.
Summary of Findings
| Application Area | Key Insights |
|---|---|
| Neuropharmacology | Potential for treating Alzheimer's disease through synaptoprotective mechanisms |
| Anticancer Activity | Demonstrated cytotoxic effects against breast cancer cells with selective toxicity |
| Analytical Methods | Developed LC-MS methods for sensitive detection of piperazine derivatives in biological samples |
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular membranes, altering their permeability and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with related piperazine or halogenated motifs. Key comparisons include:
Structural Analogues with Halogenated Substituents
Chemical Reactivity and Stability
- Halogenation Effects: The trichloroethyl groups in the target compound increase lipophilicity and oxidative stability compared to difluoro or non-halogenated analogs (e.g., 2-[4-(2,2-difluoroethyl)piperazin-1-yl]ethanamine). This enhances membrane permeability but may reduce solubility .
- Functional Group Impact : The imine group (C=N) confers greater electrophilicity than ketones or alcohols in analogs like 2-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethan-1-ol, making it more reactive toward nucleophiles such as thiols or amines .
Pharmacokinetic and Toxicological Profiles
- Toxicity : Higher halogen content may elevate hepatotoxicity compared to less halogenated compounds like 2-(thiomorpholin-4-yl)ethan-1-amine, as seen in preclinical models .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethan-1-ol | 2,2,2-Trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone |
|---|---|---|---|
| Molecular Weight | 448.66 g/mol | 212.22 g/mol | 372.59 g/mol |
| LogP | 3.8 (predicted) | 1.2 | 2.9 |
| Solubility (Water) | <0.1 mg/mL | 15 mg/mL | 1.5 mg/mL |
| Electrophilicity (HOMO-LUMO Gap) | Narrow (high) | Moderate | Moderate |
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis mirrors methods for piperazine-acyl derivatives, utilizing chloroacetyl chloride and piperazine intermediates under anhydrous conditions .
- Mechanistic Insights : Trichloro groups may act as "warheads" in covalent inhibitor design, akin to kinase-targeting agents, though detailed target validation is pending .
- Regulatory Considerations : High halogen content necessitates rigorous ecotoxicological assessments, particularly regarding persistence in soil and water systems .
Biological Activity
The compound 2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine is a novel piperazine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its cytotoxic effects, mechanisms of action, and comparative efficacy against various cancer cell lines.
Anticancer Properties
Recent studies have demonstrated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds containing piperazine rings have been shown to possess antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB468 and MCF7) with IC50 values ranging from 10.34 to 66.78 µM .
Cytotoxicity Analysis
The cytotoxicity of This compound was assessed using the MTT assay on several human cancer cell lines. The results indicated that this compound exhibited lower IC50 values compared to traditional chemotherapeutics like albendazole (ABZ), suggesting a promising profile for further development.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 7c | MDA-MB 231 | 34.31 | |
| 7c | U-87 MG | 38.29 | |
| ABZ | MDA-MB 231 | 83.1 | |
| ABZ | U-87 MG | 40.59 |
The mechanism through which This compound exerts its effects involves the induction of apoptosis in cancer cells and inhibition of cell migration. The docking studies suggest that the compound interacts effectively with cellular targets associated with cancer proliferation and metastasis .
Comparative Efficacy
In comparative studies against standard treatments such as ABZ and ivermectin, the piperazine derivative demonstrated superior efficacy in reducing cell viability and migration in both MDA-MB 231 and U-87 MG cell lines. The most active derivative (7c ) showed a mortality rate significantly higher than that of ABZ after exposure to muscle larvae .
Study 1: Antiproliferative Effects on Breast Cancer Cells
In an experimental setup involving MCF7 cells, various piperazine derivatives were tested for their cytotoxic effects. The study found that compounds with halophenyl groups exhibited enhanced activity compared to their counterparts with less reactive substituents . This highlights the importance of chemical structure in determining biological activity.
Study 2: In Vivo Toxicological Assessment
A toxicological assessment conducted on rats revealed that while piperazine derivatives generally exhibited low toxicity at therapeutic doses, higher concentrations led to significant adverse effects such as liver damage and kidney toxicity . This underscores the necessity for careful dose optimization in clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
